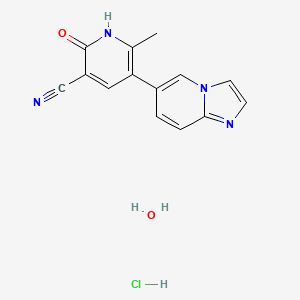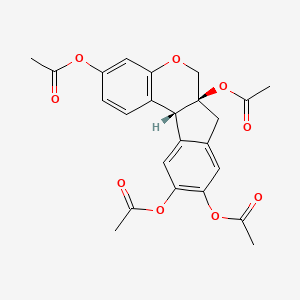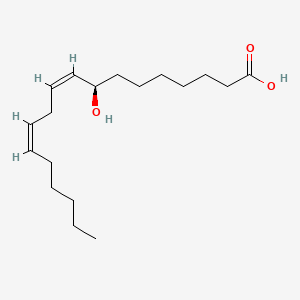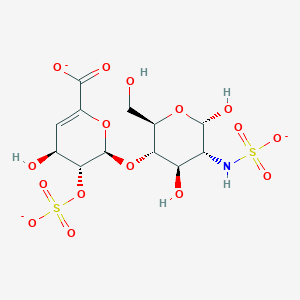
8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid is a bioactive lipid derived from arachidonic acid. It is a member of the eicosanoid family, which plays a crucial role in various physiological and pathological processes. This compound is known for its involvement in inflammatory responses and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid can be synthesized through the enzymatic oxidation of arachidonic acid. The process involves the action of lipoxygenases, specifically 15-lipoxygenase and 12-lipoxygenase, which introduce oxygen molecules at specific positions on the arachidonic acid molecule . The reaction conditions typically include the presence of reduced glutathione to enhance the formation of the dihydroxy product .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized use in research and limited commercial demand. the enzymatic synthesis method described above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of hydroperoxides.
Reduction: Reduction reactions can convert hydroperoxides back to hydroxyl groups.
Substitution: Functional group substitutions can occur at the hydroxyl positions.
Common Reagents and Conditions
Oxidation: Typically involves molecular oxygen and enzymes like lipoxygenases.
Reduction: Requires reducing agents such as sodium borohydride or enzymatic reduction.
Substitution: Can involve reagents like acyl chlorides or anhydrides for esterification reactions.
Major Products
Oxidation: Hydroperoxyeicosatetraenoic acids.
Reduction: Hydroxyeicosatetraenoic acids.
Substitution: Esterified derivatives of this compound.
Scientific Research Applications
8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and enzymatic pathways.
Biology: Investigated for its role in cell signaling and inflammatory responses.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and pain management.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
The mechanism of action of 8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid involves its interaction with specific receptors and enzymes. It acts as an agonist for peroxisome proliferator-activated receptor alpha (PPAR alpha), which regulates gene expression related to lipid metabolism and inflammation . The compound also modulates the activity of lipoxygenases, influencing the production of other bioactive lipids .
Comparison with Similar Compounds
Similar Compounds
8,15-Dihydroxy-5,9,11,13-icosatetraenoic acid: A stereoisomer with similar biological activities.
15-Hydroxyeicosatetraenoic acid: Another eicosanoid with distinct but related functions.
Epoxyeicosatrienoic acids: Metabolites of arachidonic acid with different enzymatic pathways and biological effects.
Uniqueness
8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid is unique due to its dual hydroxylation at specific positions, which confers distinct biological activities compared to other eicosanoids. Its specific interaction with PPAR alpha and modulation of lipoxygenase activity make it a valuable compound for studying lipid signaling and inflammation .
Properties
CAS No. |
77667-08-4 |
|---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5Z,9E,11Z,13E)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4-,11-6-,14-9+,15-10+ |
InChI Key |
NNPWRKSGORGTIM-RCDCWWQHSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C=C\C=C\C(C/C=C\CCCC(=O)O)O)O |
SMILES |
CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O |
physical_description |
Solid |
Synonyms |
8,15-diHETE 8,15-dihydroxy-5,9,11,13-eicosatetraenoic acid 8,15-leukotriene B(4) 8,15-leukotriene B4 8,15-leukotriene B4, (R-(R*,S*-(E,E,E,Z)))-isomer 8,15-leukotriene B4, (S-(R*,R*-(E,E,E,Z)))-isomer 8,15-leukotriene B4, (S-(R*,R*-(E,E,Z,Z)))-isomer 8,15-leukotriene B4, (S-(R*,S*-(E,E,E,Z)))-isomer 8,15-leukotriene B4, (S-(R*,S*-(E,E,Z,Z)))-isomer 8,15-LTB4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-(4-fluorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B1238858.png)




![6-(2-Methoxyvinyl)benzo[1,3]dioxole-5-carboxylic acid](/img/structure/B1238869.png)

![N-{4-[(1-Hydroxycarbamoyl-2-methyl-propyl)-(2-morpholin-4-YL-ethyl)-sulfamoyl]-4-pentyl-benzamide](/img/structure/B1238873.png)





